N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrazole ring, and several methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the benzothiazole and pyrazole rings, followed by their coupling. Common reagents used in these reactions include methoxy-substituted anilines, thionyl chloride, and various pyrazole derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced benzothiazole compounds, and substituted pyrazole derivatives. These products can be further utilized in various applications, including medicinal chemistry and material science .
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
- 4,7-Dimethoxy-1,3-benzothiazol-2-amine
- 2-[(4,7-dimethoxy-1,3-benzothiazol-2-yl)methyl]-1H-pyrazole-4-carboxamide
Uniqueness
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both benzothiazole and pyrazole rings, along with multiple methoxy groups, imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-23-11-13(18(22-23)28-4)19(25)24(10-12-6-5-9-29-12)20-21-16-14(26-2)7-8-15(27-3)17(16)30-20/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVRYTPJKPSNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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